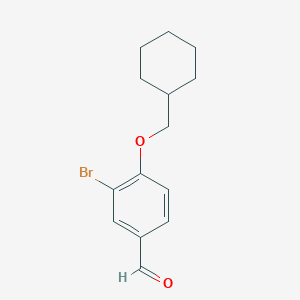
3-Bromo-4-cyclohexylmethoxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-cyclohexylmethoxy-benzaldehyde is an organic compound with the molecular formula C14H17BrO2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a cyclohexylmethoxy group at the fourth position on the benzaldehyde ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-cyclohexylmethoxy-benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-Bromo-4-cyclohexylmethoxy-benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the aldehyde group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
科学的研究の応用
3-Bromo-4-cyclohexylmethoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
作用機序
The mechanism of action of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary depending on the context of its use .
類似化合物との比較
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclohexylmethoxy group.
4-Bromobenzaldehyde: Lacks the cyclohexylmethoxy group and has a simpler structure.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
Uniqueness
3-Bromo-4-cyclohexylmethoxy-benzaldehyde is unique due to the presence of the cyclohexylmethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds .
特性
分子式 |
C14H17BrO2 |
|---|---|
分子量 |
297.19 g/mol |
IUPAC名 |
3-bromo-4-(cyclohexylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H17BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChIキー |
CUERKEIMXNLOAX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















